molecular formula C10H19N3O B13288563 N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13288563
M. Wt: 197.28 g/mol
InChI Key: XCUFXNWUPAOHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with 3-methylbutan-2-yl and propan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds or other interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its use, whether in biological studies or pharmaceutical development.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-thiol
  • N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-ol
  • N-(3-Methylbutan-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H19N3O/c1-6(2)8(5)11-10-12-9(7(3)4)13-14-10/h6-8H,1-5H3,(H,11,12,13)

InChI Key

XCUFXNWUPAOHOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)NC(C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.